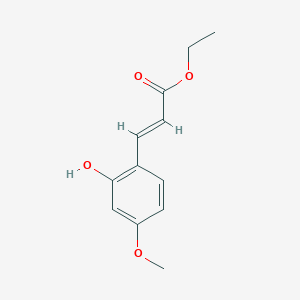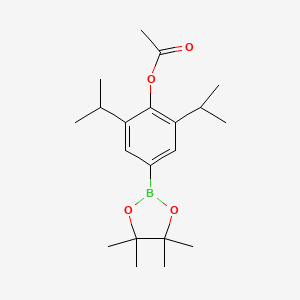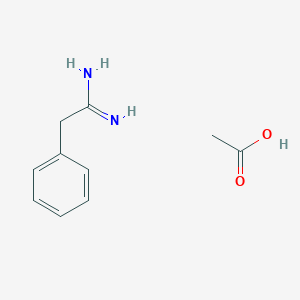
Pyridine-2-carboxamidine HOAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-carboxamidine hydrochloride (HOAc) is a synthesized compound derived from the pyridine family. It is an organic compound composed of nitrogen, hydrogen, and oxygen. Pyridine-2-carboxamidine HOAc is a white crystalline solid, with a molecular formula of C6H9N3O2HCl and a molecular weight of 183.59 g/mol. Pyridine-2-carboxamidine HOAc is a versatile compound used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is not fully understood. However, it is believed to act by forming a complex with the metal ions, which then binds to the active site of the enzyme. This binding then prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, it has been shown to have a variety of anti-inflammatory, antifungal, and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the main limitations is its instability, which can make it difficult to store and handle in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc. One potential future direction is its use in the development of novel therapeutic agents. Additionally, it could be used in the development of new metal-ion sensing materials or in the synthesis of new catalysts. It could also be used in the development of new organic dyes and pigments, or in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new biosensors or in the synthesis of new materials for drug delivery.
Métodos De Síntesis
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is synthesized through a two-step process. The first step involves the reaction of pyridine-2-carboxylic acid with hydrochloric acid, forming pyridine-2-carboxamidine hydrochloride. The second step involves the reaction of pyridine-2-carboxamidine hydrochloride with ammonia, forming pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc.
Aplicaciones Científicas De Investigación
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including organic dyes, organic pigments, and pharmaceuticals. It has also been used in the synthesis of a range of metal complexes, such as cobalt, nickel, and zinc. Additionally, it has been used in the synthesis of a range of heterocyclic compounds, such as thiophene, pyrrole, and furan.
Propiedades
IUPAC Name |
acetic acid;pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWIAPUJMCNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC(=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboxamidine HOAc | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)





![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)





